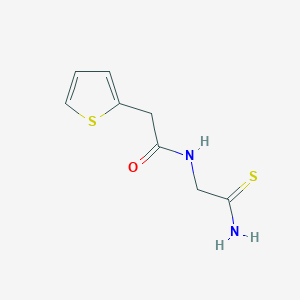

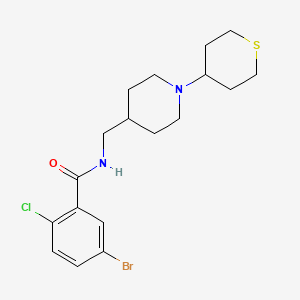

![molecular formula C20H16N4O3 B2704942 2-(1,2-benzoxazol-3-yl)-N-{3-[(6-methylpyridazin-3-yl)oxy]phenyl}acetamide CAS No. 1226453-58-2](/img/structure/B2704942.png)

2-(1,2-benzoxazol-3-yl)-N-{3-[(6-methylpyridazin-3-yl)oxy]phenyl}acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of isoxazole derivatives, such as the compound , often involves the condensation of activated nitro compounds with alkenes to give isoxazolines and with alkynes to give isoxazoles . This process typically occurs in chloroform in the presence of 1,4-diazabicyclo[2.2.2]octane or other suitable N-bases via 1,3-dipolar cycloaddition .Aplicaciones Científicas De Investigación

Synthesis and Antimicrobial Activity

Research has explored the synthesis and evaluation of various acetamide derivatives for their antimicrobial properties. For instance, novel sulphonamide derivatives have been synthesized, demonstrating good antimicrobial activity against multiple strains. Computational calculations support these findings, offering a correlation between experimental and theoretical data to confirm the structure and activity of these new compounds (Fahim & Ismael, 2019).

Corrosion Inhibition

Acetamide derivatives have also been evaluated for their potential as corrosion inhibitors. One study synthesized isoxazolidine and isoxazoline derivatives, investigating their physical properties and corrosion prevention efficiencies in acidic and oil mediums. These inhibitors showed promising results, especially at certain concentrations in the acidic medium, highlighting their application in protecting materials against corrosion (Yıldırım & Çetin, 2008).

Antitumor Activities

The synthesis of new compounds with potential antitumor activities has been a significant focus. Various derivatives, including those incorporating benzimidazole and oxadiazole moieties, have been synthesized and evaluated against different cancer cell lines. Some compounds have shown considerable activity, suggesting their potential in developing new anticancer therapies. For example, a study on benzothiazole derivatives bearing different heterocyclic rings reported considerable anticancer activity against specific cell lines, underlining the importance of structural diversity in medicinal chemistry (Yurttaş, Tay, & Demirayak, 2015).

Molecular Docking Studies

Theoretical investigations, including molecular docking studies, have been employed to understand the interaction between synthesized compounds and biological targets. These studies help predict the binding affinity and mode of action of compounds against various proteins or enzymes, aiding in the design of more effective drugs. For instance, antimalarial sulfonamides have been examined for their activity, supported by computational calculations and molecular docking, to identify compounds with significant activity against malaria and potential implications for treating other diseases like COVID-19 (Fahim & Ismael, 2021).

Mecanismo De Acción

Target of Action

Similar compounds have been found to interact with enzymes such as cathepsin s . Cathepsin S is a cysteine protease involved in major histocompatibility complex (MHC) class II-mediated antigen presentation in the immune system .

Mode of Action

It can be inferred that the compound may interact with its target enzyme, potentially altering its function and leading to changes in cellular processes .

Biochemical Pathways

Given its potential interaction with cathepsin s, it may influence antigen presentation pathways in the immune system .

Result of Action

Based on its potential interaction with cathepsin s, it could influence antigen presentation and immune response .

Action Environment

Factors such as pH, temperature, and presence of other molecules could potentially affect the compound’s activity .

Propiedades

IUPAC Name |

2-(1,2-benzoxazol-3-yl)-N-[3-(6-methylpyridazin-3-yl)oxyphenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N4O3/c1-13-9-10-20(23-22-13)26-15-6-4-5-14(11-15)21-19(25)12-17-16-7-2-3-8-18(16)27-24-17/h2-11H,12H2,1H3,(H,21,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEUJYJLTIVFRCK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(C=C1)OC2=CC=CC(=C2)NC(=O)CC3=NOC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

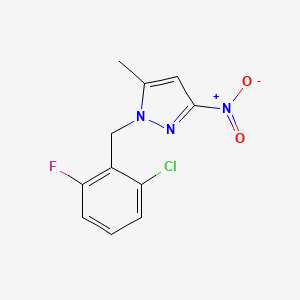

![8-{[4-(methylsulfanyl)phenyl]methyl}-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B2704862.png)

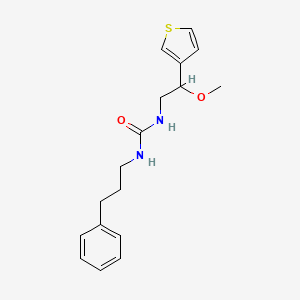

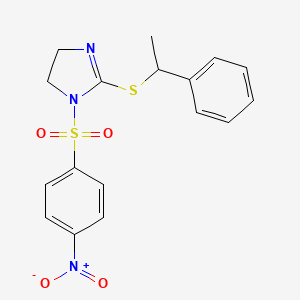

![N-(4-chlorophenyl)-2-[7-oxo-2-(pyrrolidin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2704863.png)

![3-[(4-chlorophenyl)sulfanyl]-N-(4-nitrophenyl)propanamide](/img/structure/B2704867.png)

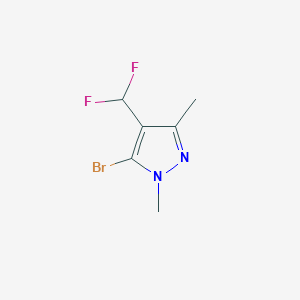

![7-Chloro-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2704869.png)

![2-Amino-4-(4-(benzyloxy)-3-ethoxyphenyl)-7-methyl-5-oxo-4,5-dihydropyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B2704873.png)

![tert-butyl N-({[4-(benzyloxy)phenyl]carbamoyl}methyl)carbamate](/img/structure/B2704875.png)

![Methyl 7-chlorothieno[3,2-c]pyridine-2-carboxylate](/img/structure/B2704880.png)

![4-Bromo-1-methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B2704882.png)